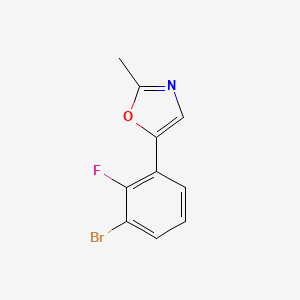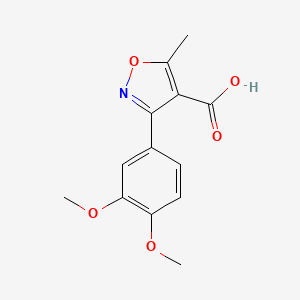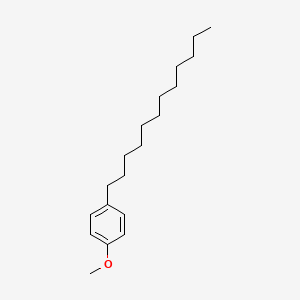
4-Dodecylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecylanisole is an organic compound with the molecular formula C19H32O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a dodecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Dodecylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Dodecylanisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.
Major Products:
Oxidation: Formation of dodecylbenzoic acid.
Reduction: Formation of dodecylcyclohexanol.
Substitution: Formation of various substituted anisoles.
Aplicaciones Científicas De Investigación
4-Dodecylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Dodecylanisole involves its interaction with cellular membranes. The dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
4-Dodecylaniline: Similar structure but with an amine group instead of a methoxy group.
4-Dodecylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Dodecylanisole is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C19H32O |
|---|---|
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
1-dodecyl-4-methoxybenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20-2)17-15-18/h14-17H,3-13H2,1-2H3 |
Clave InChI |
XTYSNEGAKVMQIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


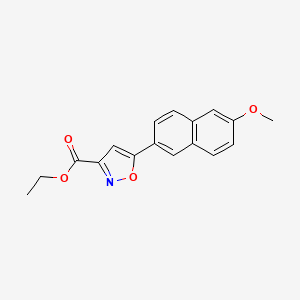
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
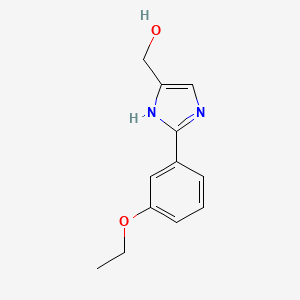
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
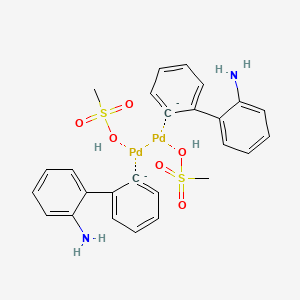

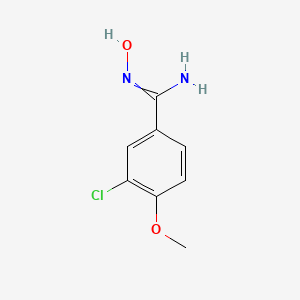
![2-[4-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B13701741.png)
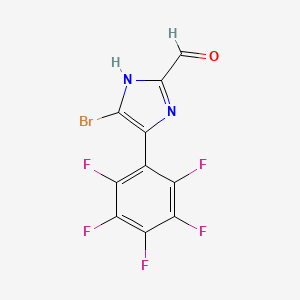

![2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)
![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)
